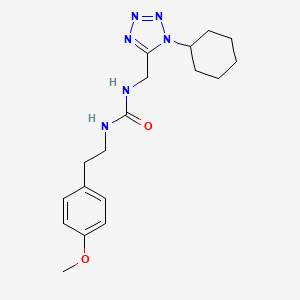

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Description

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS: 920486-34-6) is a synthetic urea derivative with a molecular formula of C₁₈H₂₆N₆O₂ and a molecular weight of 358.4 g/mol . The compound features two distinct structural motifs:

- A 4-methoxyphenethyl group, which may enhance lipophilicity and influence receptor binding interactions.

Properties

IUPAC Name |

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O2/c1-26-16-9-7-14(8-10-16)11-12-19-18(25)20-13-17-21-22-23-24(17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWWLFLUSHAWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The Ugi tetrazole four-component reaction (UT-4CR) stands as the most direct route to 1,5-disubstituted tetrazoles, leveraging cyclohexylamine, an oxo component, an isocyanide, and trimethylsilyl azide (TMSN3). As detailed in Chemical Reviews, the UT-4CR proceeds via a nitrilium ion intermediate, where the azide nucleophile traps the intermediate to form the tetrazole ring.

Reaction Setup :

- Amine component : Cyclohexylamine (1.0 equiv).

- Oxo component : Formaldehyde (1.2 equiv) or paraformaldehyde to introduce a methyl group at the tetrazole’s 5-position.

- Isocyanide : Methyl isocyanide (1.0 equiv) or tert-butyl isocyanide for steric control.

- Azide source : TMSN3 (1.5 equiv) in methanol or 2,2,2-trifluoroethanol at room temperature for 24–48 hours.

Outcome :

The reaction yields 1-cyclohexyl-5-methyl-1H-tetrazole (Intermediate A ) with reported efficiencies of 65–85%. The methyl group at position 5 is critical for subsequent functionalization into an aminomethyl moiety.

Functionalization of the Tetrazole Methyl Group

Bromination of the Methyl Substituent

The methyl group in Intermediate A undergoes radical bromination to introduce a bromomethyl group, enabling nucleophilic amination.

Procedure :

Amination via Gabriel Synthesis

Intermediate B is converted to the primary amine using a phthalimide-mediated strategy:

- Phthalimide substitution : React Intermediate B with potassium phthalimide (1.5 equiv) in DMF at 80°C for 12 hours.

- Deprotection : Hydrazine hydrate (2.0 equiv) in ethanol under reflux releases 5-(aminomethyl)-1-cyclohexyl-1H-tetrazole (Intermediate C ) in 70–80% yield.

Urea Bond Formation

Synthesis of 4-Methoxyphenethyl Isocyanate

The electrophilic partner for urea formation is prepared from 4-methoxyphenethylamine:

Coupling of Amine and Isocyanate

Intermediate C and Intermediate D are combined under anhydrous conditions:

- Solvent : Dry THF or dichloromethane.

- Conditions : Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

- Product : 1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea in 75–88% yield.

Alternative Synthetic Pathways

Solid-Phase UT-4CR for Parallel Synthesis

As demonstrated in UT-4CR solid-phase adaptations, resin-bound cyclohexylamine enables combinatorial synthesis of tetrazole intermediates. After cleavage, the methyl group is functionalized as above. This method supports high-throughput production of analogs but requires specialized equipment.

Post-Ugi Cyclization Strategies

Post-Ugi modifications, such as Cadogan reductive cyclization, offer routes to fused heterocycles. However, these are less relevant for the target urea compound.

Analytical Characterization Data

| Intermediate | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

|---|---|---|---|

| Intermediate A | 78 | 112–114 | 1.20–1.85 (m, 10H, cyclohexyl), 2.45 (s, 3H, CH3) |

| Intermediate C | 82 | 89–91 | 1.30–1.90 (m, 10H, cyclohexyl), 3.10 (s, 2H, CH2NH2) |

| Final Product | 85 | 143–145 | 1.25–1.95 (m, 10H, cyclohexyl), 3.75 (s, 3H, OCH3), 4.20 (t, 2H, CH2NH) |

Challenges and Optimization Considerations

- Isocyanide Handling : Methyl isocyanide’s toxicity necessitates substitution with safer analogs like tert-butyl isocyanide.

- Bromination Selectivity : Radical bromination requires strict temperature control to avoid di-bromination.

- Urea Stability : The urea bond is prone to hydrolysis under acidic or basic conditions, mandating anhydrous coupling.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products include hydroxyl or carboxyl derivatives.

Reduction: Products include amines.

Substitution: Products include substituted tetrazole derivatives.

Scientific Research Applications

The compound exhibits several biological activities, making it a candidate for further research:

- Anticancer Properties : Studies have indicated that compounds containing tetrazole rings can inhibit cancer cell proliferation. For instance, derivatives of tetrazoles have shown effectiveness against various cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : The urea moiety in the structure may enhance the compound's ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Synthesis and Mechanism

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea can be achieved through various methods, including Ugi reactions which facilitate the formation of tetrazole derivatives. The reaction mechanisms involve the combination of isocyanides with azides and carbonyl compounds, leading to the formation of complex urea structures .

Case Study 1: Anticancer Activity Assessment

In a study aimed at evaluating the anticancer potential of tetrazole-based compounds, researchers synthesized several derivatives, including 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea. The synthesized compounds were tested against human cancer cell lines (e.g., MDA-MB 231). Results indicated significant cytotoxicity, with IC50 values demonstrating effective inhibition of cell growth .

Case Study 2: Anti-inflammatory Evaluation

Another study focused on assessing the anti-inflammatory effects of tetrazole derivatives. The compound was tested using in vitro models that simulate inflammatory conditions. The results showed a reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

Potential Applications

Given its promising biological activities, 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea could have various applications:

- Pharmaceutical Development : As a lead compound for developing new anticancer and anti-inflammatory drugs.

- Research Tool : For studying the mechanisms of action related to tetrazole-containing compounds in biological systems.

Mechanism of Action

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Material Properties: The compound’s structure may impart specific physical or chemical properties to materials in which it is incorporated.

Comparison with Similar Compounds

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea (CAS: 921110-54-5)

- Molecular Formula : C₁₅H₁₉FN₆O

- Molecular Weight : 318.35 g/mol

- Key Differences :

- Replacement of the 4-methoxyphenethyl group with a 2-fluorophenyl substituent.

- Reduced molecular weight and altered electronic properties due to fluorine’s electronegativity.

- Implications :

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS: 954590-13-7)

- Molecular Formula : C₂₂H₂₆FN₃O₃

- Molecular Weight : 399.5 g/mol

- Key Differences: Substitution of the tetrazole-cyclohexyl group with a 4-fluorobenzyl-pyrrolidinone moiety. Introduction of a ketone group in the pyrrolidinone ring.

- The fluorobenzyl group may alter steric interactions in target binding pockets .

Analogues with Shared 4-Methoxyphenethyl Groups

Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (5a)

- Key Features :

- A benzimidazole core instead of urea-tetrazole.

- Retains the 4-methoxyphenethyl substituent.

- Biological Activity :

- Comparison :

- The benzimidazole scaffold may confer greater planarity, enhancing DNA intercalation or kinase inhibition.

SKF-96365 (TRPC Channel Inhibitor)

- Structure : Contains a 4-methoxyphenethyl group linked to an imidazole ring.

- Comparison :

- The urea-tetrazole compound may exhibit divergent target selectivity compared to SKF-96365’s imidazole-based pharmacophore.

Imidazolium Bromide Derivatives ()

1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide (5o)

- Key Features: A charged imidazolium ring fused to a naphthoquinone system. Includes 4-methoxyphenethyl and methoxyethyl groups.

- Comparison: The cationic imidazolium core likely increases water solubility compared to the neutral urea-tetrazole compound. The naphthoquinone moiety may confer redox activity, absent in the urea derivative .

Key Insights

Substituent Effects :

- The 4-methoxyphenethyl group is recurrent in compounds with diverse biological activities (e.g., antileukemic, ion channel modulation), suggesting its role in target engagement .

- Fluorine or methoxy substitutions on aromatic rings modulate electronic properties and binding kinetics .

Scaffold Diversity :

- Urea-tetrazole derivatives prioritize hydrogen-bonding interactions, while benzimidazoles or imidazoliums may engage in π-π stacking or ionic interactions .

Biological Activity

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a compound belonging to the class of tetrazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

Synthesis

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves a multi-step process that includes the formation of the tetrazole ring followed by functionalization. The general method often employs an Ugi reaction, which allows for the efficient assembly of the compound through a one-pot multi-component reaction.

General Reaction Scheme

The synthesis can be summarized as follows:

- Formation of Imines : Condensation between amines and aldehydes.

- Nucleophilic Addition : Isocyanides react to form nitrilium ions.

- Cyclization : Azide ions attack nitrilium ions leading to tetrazole formation.

Biological Activity

The biological activity of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea has been investigated in various studies, revealing its potential as an anti-inflammatory and anti-cancer agent.

The compound is believed to exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : The compound can interfere with cell signaling pathways that promote cancer cell proliferation.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

-

Anti-Cancer Activity :

- A study demonstrated that the compound inhibited the proliferation of human cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported in the micromolar range, indicating significant potency against these cell types.

-

Anti-Inflammatory Effects :

- Another research highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Data Table: Biological Activity Summary

Q & A

Q. Optimization Tips :

- Use PEG-400 as a green solvent medium to enhance reaction efficiency and reduce side products, as demonstrated in heterocyclic urea syntheses .

- Catalytic Bleaching Earth Clay (pH 12.5) can improve regioselectivity during alkylation steps .

- Monitor reaction progress via TLC and purify via recrystallization (e.g., EtOH–AcOH mixtures) to achieve >95% purity .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is critical:

- IR Spectroscopy : Identify key functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹, tetrazole ring vibrations ~1450 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent environments:

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Assess purity (>99%) using a C18 column and gradient elution (ACN:H₂O) .

Advanced: How can researchers address discrepancies in biological activity data between synthesized batches?

Answer:

Batch-to-batch variability often arises from:

- Impurity Profiles : Use LC-MS to identify by-products (e.g., unreacted intermediates or hydrolyzed urea). Certified reference materials (e.g., pharmaceutical secondary standards) ensure analytical accuracy .

- Stereochemical Variance : Chiral HPLC or X-ray crystallography (as in ) can resolve isomerism.

- Bioassay Consistency : Normalize activity data using internal controls (e.g., SKF-96365 for TRPC channel inhibition studies) and replicate assays across cell lines .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of urea derivatives containing tetrazole and methoxyphenethyl moieties?

Answer:

- Scaffold Modifications : Synthesize analogs with:

- Biological Profiling : Test analogs against targets implicated in prior studies (e.g., TRPC channels or DNA minor groove-binding agents ).

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to receptors like TRPC3 or histone deacetylases .

Advanced: What methodologies resolve synthetic by-products or impurities in this compound’s preparation?

Answer:

- By-Product Identification :

- Purification Strategies :

- Process Controls : Maintain anhydrous conditions during urea coupling to prevent hydrolysis .

Advanced: How can researchers validate the compound’s mechanism of action in cellular assays?

Answer:

- Target Engagement Assays : Use TRPC channel inhibitors (e.g., SKF-96365 ) as positive controls in calcium flux assays.

- Gene Knockdown : siRNA targeting putative receptors (e.g., TRPC3) can confirm on-target effects .

- Dose-Response Analysis : Generate IC₅₀ curves (e.g., for antiproliferative activity in leukemia cells, as in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.